1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various drugs and other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the use of 2,6-dichloro-3-fluoroacetophenone as a starting material. The process includes reduction using sodium borohydride, followed by reaction with phthalic anhydride to form a half-ester. This intermediate is then resolved using s-methylbenzylamine and deprotected by hydrolysis to yield the target compound .
Industrial Production Methods
For industrial-scale production, a biological preparation method can be employed. This involves the use of gene-engineered bacteria containing carbonyl reductase and glucose dehydrogenase. The reaction is carried out at 30-40°C and pH 5-8, resulting in high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Reduction: Using reagents like sodium borohydride.
Esterification: Reaction with phthalic anhydride.
Hydrolysis: To remove protecting groups.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Phthalic Anhydride: Used for esterification.
S-Methylbenzylamine: Used for resolution of intermediates.
Major Products
The major products formed from these reactions include high-purity intermediates that are crucial for further chemical synthesis, particularly in the pharmaceutical industry .
Scientific Research Applications
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione is extensively used in scientific research due to its role as an intermediate in the synthesis of various drugs. It is particularly significant in the development of anticancer drugs, such as Crizotinib, which is used to treat non-small cell lung cancer . The compound’s unique properties make it valuable for research in organic synthesis and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its role as an intermediate in the synthesis of drugs like Crizotinib. Crizotinib functions as a protein kinase inhibitor by competitively binding within the ATP-binding pocket of target kinases, such as anaplastic lymphoma kinase (ALK) and ROS1. This inhibition prevents the kinase activity that contributes to carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: Another intermediate used in the synthesis of Crizotinib.
1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol: Used in similar pharmaceutical applications.
Uniqueness
1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione stands out due to its trifluorobutane structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex pharmaceutical compounds, offering advantages in terms of stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F4O2/c11-4-1-2-5(13)9(12)8(4)6(17)3-7(18)10(14,15)16/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYAFEOYCBWCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CC(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.